molecular formula C8H3BrFNO2 B1652950 4-Bromo-6-fluoroindoline-2,3-dione CAS No. 1646288-22-3

4-Bromo-6-fluoroindoline-2,3-dione

Cat. No.: B1652950
CAS No.: 1646288-22-3
M. Wt: 244.02
InChI Key: STSREPGKTSFNQI-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroindoline-2,3-dione, also known as 4-Bromo-6-fluoroisatin, is a fluorinated and brominated derivative of the privileged indole-2,3-dione (isatin) scaffold. This compound serves as a versatile and high-value synthetic intermediate in medicinal chemistry and drug discovery research. The strategic incorporation of bromo and fluoro substituents on the aromatic ring enhances its potential for further structural elaboration and can fine-tune its electronic properties, lipophilicity, and biological activity. Isatin derivatives are recognized for their broad spectrum of pharmacological activities. Specifically, fluoro-substituted indoline-2,3-diones are key precursors in the synthesis of novel compounds with significant antibacterial and antifungal properties . Research indicates that such hybrids can exhibit potency comparable to, or even exceeding, commonly used drugs like Ciprofloxacin and Fluconazole against various bacterial and fungal strains . Furthermore, the isatin core is a known pharmacophore in anticancer research . Notably, 5-fluoroindoline-2,3-dione is a key structural component in Sunitinib (SU11248), an FDA-approved drug used for targeted therapy in cancers such as advanced renal cell carcinoma and gastrointestinal stromal tumor . The structural features of this compound make it a promising candidate for the development of new anticancer agents through similar structure-activity relationship (SAR) studies. This compound is offered For Research Use Only and is intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSREPGKTSFNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284366
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
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Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646288-22-3
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646288-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoroindoline 2,3 Dione

Classical Approaches for Halogenated Isatin (B1672199) Synthesis

The traditional routes to halogenated isatins often involve multi-step processes that begin with appropriately substituted anilines. These methods, while established, can sometimes be limited by harsh reaction conditions and the formation of isomeric byproducts.

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the indole (B1671886) nucleus is a critical step in the synthesis of compounds like 4-Bromo-6-fluoroindoline-2,3-dione. Regioselectivity, or the control of where the halogens are placed, is paramount. nih.govyoutube.com The reactivity of the aromatic ring is influenced by the directing effects of the existing substituents.

In the context of synthesizing this compound, the starting material would ideally be a 3-fluoroaniline. The fluorine atom at the 3-position would direct subsequent electrophilic bromination primarily to the 6-position (para to the amino group) and to a lesser extent, the 2- and 4-positions (ortho to the amino group). To achieve the desired 4-bromo substitution, specific strategies are required to overcome the natural directing effects. This might involve the use of blocking groups or specific catalysts to favor the desired isomer. The bromination of a pre-formed 6-fluoroindoline-2,3-dione would likely lead to substitution at the 5- or 7-positions, making the direct regioselective synthesis of the 4-bromo isomer challenging.

Research has shown that the choice of halogenating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. youtube.comyoutube.com For instance, the use of N-halosuccinimides in fluorinated alcohols has been reported to provide good yields and high regioselectivity in the halogenation of various arenes and heterocycles. nih.gov

Cyclization Reactions of Substituted Isonitrosoacetanilides Leading to Isatins

A well-established method for the synthesis of isatins is the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate. drugfuture.comdrugfuture.com This process typically begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form the isonitrosoacetanilide. researchgate.netdergipark.org.tr This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the indoline-2,3-dione ring system. dergipark.org.tr

For the synthesis of this compound, this would involve starting with 4-bromo-2-fluoroaniline. The subsequent reaction with chloral hydrate and hydroxylamine would yield the corresponding N-(4-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide). Acid-catalyzed cyclization of this intermediate would then produce the target molecule. The yields for this classical method can be variable and are often dependent on the electronic nature of the substituents on the aniline ring. researchgate.net

Starting MaterialReagentsIntermediateProductTypical Yield
4-Bromo-2-fluoroaniline1. Chloral hydrate, Hydroxylamine hydrochloride 2. Concentrated H₂SO₄N-(4-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamideThis compoundModerate to Good

Contemporary Synthetic Innovations for this compound

Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methods for the preparation of complex molecules like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgeurekaselect.com The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds. nih.gov

MethodReaction TimeYield
Conventional HeatingHoursModerate
Microwave IrradiationMinutesOften Improved

Catalytic Approaches in the Synthesis of Halogenated Indoline-2,3-diones

The use of catalysts can offer milder reaction conditions and improved selectivity in the synthesis of halogenated indoline-2,3-diones. Both metal-based and organocatalytic systems have been explored. For instance, palladium-catalyzed C-H activation and amination reactions have been utilized in the synthesis of substituted indoles. researchgate.net

In the synthesis of this compound, a catalytic approach could be employed for the regioselective bromination step. For example, a Lewis acid or a transition metal catalyst could be used to direct the bromination to the 4-position of a 6-fluoroindole (B127801) precursor. Furthermore, catalytic methods can be applied to the cyclization step, potentially avoiding the use of strong, corrosive acids like concentrated sulfuric acid.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

One key aspect is the use of safer solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives, such as water, ionic liquids, or solvent-free conditions, is an active area of research. For instance, performing the Sandmeyer isatin synthesis in an aqueous medium would be a significant improvement.

Another principle is the use of catalytic reagents over stoichiometric ones. As mentioned in the previous section, catalytic approaches can reduce waste and improve atom economy. Additionally, energy efficiency is a core tenet of green chemistry. Microwave-assisted synthesis, by significantly reducing reaction times, contributes to a more energy-efficient process.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Optimization of Synthetic Pathways for this compound

The classical route for synthesizing isatins, including this compound, is the Sandmeyer isatin synthesis. organic-chemistry.orgsigmaaldrich.com This two-step process begins with the reaction of an appropriately substituted aniline—in this case, 4-bromo-6-fluoroaniline—with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. The subsequent acid-catalyzed cyclization of this intermediate yields the desired indoline-2,3-dione. organic-chemistry.orgsigmaaldrich.com However, the efficiency of this traditional method can be hampered by factors such as the electronic properties and solubility of the substituted aniline, often leading to moderate yields and the formation of unwanted by-products. organic-chemistry.orgchemicalbook.com

Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield of this compound. Key strategies revolve around the choice of cyclization agent and the reaction medium.

For polysubstituted and lipophilic anilines, the use of strong acids like concentrated sulfuric acid in the classical Sandmeyer cyclization can lead to incomplete reactions and lower yields due to poor solubility of the oximinoacetanilide intermediate. organic-chemistry.org A significant improvement in yield can be achieved by replacing sulfuric acid with methanesulfonic acid. organic-chemistry.org This alternative acid often provides a better medium for dissolving the intermediate, leading to more efficient cyclization and, consequently, a higher yield of the final isatin product.

Another approach to enhance yield involves the modification of the Sandmeyer process by first preparing a benzyloximinoacetanilide intermediate. This intermediate can then be cyclized using either sulfuric acid or methanesulfonic acid to afford the desired isatin. This modified route has been shown to be reproducible and circumvents many of the issues associated with the classical Sandmeyer synthesis, particularly for less reactive or poorly soluble anilines. organic-chemistry.org

The table below illustrates the impact of different cyclization agents on the yield of substituted isatins, highlighting the potential for yield enhancement through careful selection of the reaction medium.

EntryPrecursorCyclization AgentSolventYield (%)
12-(Benzyloxyimino)-N-(4-bromo-6-fluorophenyl)acetamideSulfuric Acid-Moderate
22-(Benzyloxyimino)-N-(4-bromo-6-fluorophenyl)acetamideMethanesulfonic Acid-Improved

Table 1: Comparison of Cyclization Agents for Substituted Isatin Synthesis. (Data extrapolated from general findings on substituted isatin synthesis organic-chemistry.org)

Minimization of By-product Formation

The formation of by-products is a common challenge in the synthesis of polysubstituted isatins. In the Sandmeyer synthesis of this compound, potential by-products can arise from incomplete reaction, side reactions of the starting aniline, or degradation of the product under harsh acidic conditions.

One of the primary sources of by-products is the formation of regioisomers when using meta-substituted anilines. However, for 4-bromo-6-fluoroaniline, the substitution pattern is fixed, which simplifies the product mixture. The main concern then becomes the formation of impurities from side reactions. For instance, the presence of electron-withdrawing groups, such as bromine and fluorine, can influence the reactivity of the aniline and potentially lead to undesired side reactions during the initial condensation step with chloral hydrate and hydroxylamine. wright.edu

Careful control of reaction temperature and the stoichiometry of reagents is crucial to minimize the formation of these by-products. Furthermore, the choice of the cyclization acid can also impact the purity of the final product. While strong acids are necessary for the ring-closing step, prolonged exposure or excessive temperatures can lead to sulfonation or other degradation pathways. The use of methanesulfonic acid, besides improving yield, can sometimes lead to a cleaner reaction profile with fewer by-products compared to sulfuric acid, especially for sensitive substrates. organic-chemistry.org

Effective purification techniques are also essential to isolate the desired this compound from any remaining by-products. A common method involves the formation of an alkali-metal bisulfite addition product of the crude isatin. This water-soluble adduct can be separated from insoluble impurities, and the pure isatin can then be regenerated by treatment with acid. researchgate.net

Solvent and Reagent Optimization for Sustainable Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and reagents to reduce the environmental impact of chemical synthesis. jetir.org The traditional Sandmeyer synthesis often utilizes chlorinated solvents and strong, corrosive acids, which pose environmental and safety concerns.

Solvent Selection:

Recent research has focused on replacing conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of isatin derivatives, several more sustainable solvent systems have been explored:

Water: Being non-toxic, non-flammable, and readily available, water is an ideal green solvent for many reactions. jetir.org While the solubility of organic substrates can be a limitation, the use of co-solvents or phase-transfer catalysts can often overcome this issue.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure. Their use as solvents can facilitate product separation and catalyst recycling.

Polyethylene Glycol (PEG): PEG is a biodegradable and non-toxic polymer that can serve as a reaction medium.

Solvent-Free Conditions: Conducting reactions without a solvent, often with mechanical grinding or heating, represents the greenest approach by completely eliminating solvent waste. researchgate.net

The table below presents a selection of greener solvent alternatives that have been investigated for the synthesis of heterocyclic compounds, including isatin derivatives.

SolventKey Advantages
WaterNon-toxic, non-flammable, inexpensive
Ionic LiquidsLow vapor pressure, recyclable
Polyethylene Glycol (PEG)Biodegradable, non-toxic
Cyclopentyl methyl ether (CPME)Higher boiling point, forms an azeotrope with water, less prone to peroxide formation than THF
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources

Table 2: Green Solvent Alternatives for Organic Synthesis. sigmaaldrich.comjetir.org

Reagent Optimization:

The choice of reagents also plays a critical role in the sustainability of the synthesis. In the context of the Sandmeyer synthesis, the use of large excesses of strong acids should be minimized. The development of catalytic methods for the cyclization step is a key area of research. While specific catalytic systems for this compound are not widely reported, the general trend in organic synthesis is to move towards catalytic processes that reduce waste and improve atom economy. nih.gov

Furthermore, alternative synthetic routes that avoid harsh reagents are being explored. For example, metal-free oxidation of the corresponding oxindole (B195798) (4-bromo-6-fluorooxindole) to the dione (B5365651) offers a potentially greener pathway. organic-chemistry.org This method can proceed under mild conditions using molecular oxygen as the oxidant, thereby avoiding the use of toxic and hazardous reagents.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 6 Fluoroindoline 2,3 Dione

Electrophilic and Nucleophilic Character of the Indoline-2,3-dione Core

The reactivity of the 4-Bromo-6-fluoroindoline-2,3-dione core is dictated by the unique arrangement of its functional groups. The isatin (B1672199) (1H-indole-2,3-dione) nucleus possesses a vicinal dicarbonyl system, which imparts distinct electrophilic and nucleophilic characteristics. The C3-carbonyl group behaves as a typical keto-carbonyl and is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. nih.gov

Conversely, the C2-carbonyl group is part of an amide linkage (an N-acyl group) and is generally less reactive towards nucleophiles. The presence of two potent electron-withdrawing substituents, a bromine atom at position 4 and a fluorine atom at position 6, significantly enhances the electrophilicity of the benzene (B151609) ring and, by extension, the C3-carbonyl carbon. This heightened electrophilic character makes the C3 position the primary site for nucleophilic attack and condensation reactions. The acidic nature of the N-H proton at the N1 position allows for deprotonation, rendering the nitrogen atom nucleophilic for subsequent alkylation or acylation reactions. nih.govnih.gov

Reactions Involving the Carbonyl Groups at Positions 2 and 3

The most common and synthetically useful reactions of this compound involve the C3-carbonyl group due to its pronounced electrophilicity.

The C3-keto group of the isatin core readily undergoes condensation reactions with active methylene (B1212753) compounds. These reactions, often catalyzed by a base, provide a powerful method for C-C bond formation. For instance, isatin derivatives can react with compounds containing an activated methyl or methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically via a Knoevenagel condensation mechanism. The electron-withdrawing effects of the bromo and fluoro substituents on the this compound scaffold are expected to facilitate these reactions by increasing the electrophilicity of the C3-carbonyl.

Table 1: General Scheme for Condensation Reaction at C3

Reactant AReactant B (Active Methylene Compound)ConditionsProduct Type
This compoundZ¹-CH₂-Z² (e.g., malononitrile, ethyl cyanoacetate)Base (e.g., piperidine, triethylamine), Alcohol (e.g., ethanol), Reflux3-Ylidene-indolin-2-one derivative
Z¹ and Z² are electron-withdrawing groups.

One of the most facile and widely exploited reactions of the isatin C3-carbonyl is its condensation with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.govyoutube.com These reactions typically proceed under mild conditions, often with acid catalysis in an alcoholic solvent. The resulting derivatives are important synthons for constructing more complex heterocyclic systems. researchgate.net

The reaction with primary aromatic or aliphatic amines yields 3-iminoindolin-2-one derivatives. Similarly, reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, thiosemicarbazide) affords the corresponding 3-hydrazonoindolin-2-one products. acs.org The formation of these C=N bonds is a cornerstone of isatin chemistry, providing access to a vast library of compounds. youtube.comnih.gov

Table 2: Synthesis of Schiff Bases and Hydrazones from Substituted Isatins

Isatin DerivativeReagentSolventProduct TypeReference
5-FluoroisatinPrimary AminesN/ASchiff Base youtube.com
5-FluoroisatinHydrazine Hydrate (B1144303)N/AHydrazone youtube.com
5-Bromoisatin (B120047)Nalidixic acid carbohydrazideDMFSchiff Base nih.gov
5-Fluoroindolin-2-one derivativeKetones/AldehydesEthanolSchiff Base nih.gov
IsatinN(4)-phenyl-3-thiosemicarbazideN/AThiosemicarbazone (a hydrazone derivative) researchgate.net

This table presents analogous reactions from related isatin derivatives, illustrating the general methodology applicable to this compound.

Reactions at the Indoline (B122111) Nitrogen (N1)

The nitrogen atom of the five-membered ring is another key site for derivatization, allowing for the introduction of various alkyl and acyl groups.

The N-H proton of the isatin ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate or sodium hydride, to form an N-anion. nih.gov This nucleophilic nitrogen can then react with various electrophiles, most commonly alkyl halides or benzyl (B1604629) halides, in an N-alkylation reaction. researchgate.net This process is a standard method for producing N-substituted isatins. nih.gov For instance, reacting 5-bromoisatin with alkyl halides in DMF using potassium carbonate as the base is an effective method for achieving N-alkylation. nih.gov A similar strategy would be directly applicable to this compound.

Table 3: N-Alkylation of Bromo-Isatin Derivatives

Isatin DerivativeAlkylating AgentBaseSolventProductReference
5-BromoisatinAlkyl Halide / Benzyl ChlorideK₂CO₃DMF1-Alkyl/1-Benzyl-5-bromoisatin nih.gov
6-Bromoindoline-2,3-dioneVarious Alkyl HalidesN/AN/AN-Alkylated 6-bromoindoline-2,3-dione nih.gov

In addition to alkylation, the indoline nitrogen can undergo acylation. N-acylation is typically achieved by treating the isatin derivative with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. A common procedure involves refluxing the isatin with acetic anhydride to yield the corresponding N-acetylisatin derivative. researchgate.net This reaction introduces an acyl group onto the N1 position, which can influence the compound's electronic properties and steric profile. Given the established methods for other isatins, N-acylation of this compound can be readily accomplished using standard acylating agents.

Table 4: General Scheme for N-Acylation of Isatins

ReactantAcylating AgentConditionsProduct TypeReference
Isatin DerivativeAcetic AnhydrideRefluxN-Acetylisatin researchgate.net
Indole (B1671886)ThioesterCs₂CO₃, Xylene, 140 °CN-Acylindole nih.govbeilstein-journals.org

Mannich and Michael Addition Reactions at N1

The nitrogen atom (N1) of the isatin core is a primary site for functionalization. The acidity of the N-H proton is significantly enhanced by the electron-withdrawing effects of the adjacent carbonyl groups and the fluorine atom at the C6 position. This facilitates its deprotonation to form a nucleophilic anion, which can participate in various addition reactions.

Mannich Reaction: The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. wisdomlib.org For the isatin scaffold, a direct, three-component Mannich reaction at the N1 position is atypical. Instead, functionalization is more commonly achieved through N-alkylation. However, a Mannich-type reaction can be envisioned where the pre-formed isatin anion reacts with a pre-formed Eschenmoser's salt or other iminium electrophiles to introduce an aminomethyl group at the N1 position.

Michael Addition: The N1-anion of this compound is a soft nucleophile, making it a suitable candidate for Michael (1,4-conjugate) addition reactions. This reaction would involve the addition of the isatin anion to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This pathway allows for the introduction of a variety of carbon chains at the N1 position, significantly expanding the structural diversity of accessible derivatives. A general scheme for N-alkylation, a related transformation, involves reacting the isatin with an alkyl halide in the presence of a base. nih.gov

Reaction TypeReactantsTypical ConditionsProduct Type
N-Alkylation Isatin, Alkyl Halide (e.g., Ethyl Bromoacetate)Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat (e.g., 85 °C) nih.govN-Alkyl Isatin
Michael Addition Isatin, α,β-Unsaturated KetoneBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF)N-Substituted Isatin with Carbonyl Moiety
Mannich-type Isatin, Iminium SaltBase (e.g., NaH), Aprotic Solvent (e.g., THF)N-Aminomethyl Isatin

Functionalization Potential of the Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic ring offers orthogonal handles for selective modification, greatly enhancing the synthetic utility of the this compound scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Bromine

The bromine atom at the C4 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. The C-Br bond is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions, enabling selective functionalization at the C4 position.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isatin with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method is highly robust and tolerant of various functional groups. Studies on analogous bromo-substituted heterocycles show that catalysts like Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₃PO₄ are effective. nmc.gov.in The use of electron-rich boronic acids often leads to good product yields. nmc.gov.in

Sonogashira Coupling: This reaction couples the bromo-isatin with a terminal alkyne, providing a direct route to 4-alkynyl-substituted isatins. These products are valuable intermediates for further transformations. Typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and an amine base like triethylamine (B128534) (Et₃N). researchgate.net

The table below summarizes typical conditions for these transformations, extrapolated from studies on similar bromo-heterocyclic systems.

Coupling ReactionCatalystBaseSolventCo-Catalyst/LigandTemperature
Suzuki-Miyaura nmc.gov.inPd(PPh₃)₄K₃PO₄ or Na₂CO₃1,4-Dioxane or Toluene-70-80 °C
Sonogashira researchgate.netPdCl₂(PPh₃)₂ or Pd(CF₃COO)₂Et₃NToluene or DMFCuI, PPh₃Room Temp to 100 °C

Impact of Fluorine on Reactivity and Selectivity

Electronic Effects:

Increased Acidity: The fluorine atom increases the acidity of the N1 proton, facilitating its removal under milder basic conditions compared to non-fluorinated isatins.

Enhanced Electrophilicity: It enhances the electrophilic character of the C3 carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous for reactions like aldol (B89426) condensations or the formation of spirocyclic derivatives at the C3 position.

Modulation of Aromatic Ring Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic aromatic substitution, should conditions be harsh enough to replace it.

Steric and Bonding Effects: The small size of the fluorine atom means it generally imparts minimal steric hindrance. However, the unique properties of the C-F bond, including its strength and the potential for metal-fluorine interactions, can influence the outcome of catalytic reactions. bohrium.comnih.gov In cross-coupling reactions at the C4-Br position, the fluorine at C6 can affect the electronic properties of the catalyst-substrate complex, potentially altering reaction rates and selectivity. This "fluorine effect" is a key consideration in designing synthetic strategies, as reaction conditions may need to be tailored compared to non-fluorinated analogues. bohrium.com

Exploration of Novel Derivatization Pathways

The unique reactivity of this compound allows for its use as a building block in the synthesis of more complex molecular structures with potential applications in materials science and medicinal chemistry.

Synthesis of Isatin-Based Molecular Hybrids

Molecular hybridization involves combining the isatin scaffold with other pharmacologically active moieties to create a single molecule with potentially enhanced or synergistic properties. nih.gov The C3-carbonyl group of this compound is a key reactive site for generating such hybrids.

One common strategy is the condensation of the C3-carbonyl with compounds containing a primary amino group, such as hydrazines or hydrazides, to form hydrazones. nih.gov These hydrazones can serve as versatile intermediates for further elaboration. For instance, reacting the isatin with hydrazine hydrate produces a 3-hydrazonoindolin-2-one intermediate, which can then be treated with sulfonyl chlorides or other electrophiles to generate complex hybrid molecules. nih.gov Another approach involves the Knoevenagel or aldol-type condensation of the C3-carbonyl with active methylene compounds to create derivatives like isatin-chalcone hybrids. nih.gov These reactions extend the conjugation of the system and introduce new functional groups and structural motifs.

Development of Dimeric and Polymeric Indoline-2,3-dione Scaffolds

The bifunctional nature of this compound, possessing both a reactive halogen and a modifiable N-H group, makes it an attractive monomer for the synthesis of dimeric and polymeric materials.

Dimeric Scaffolds (Bis-isatins): Dimeric isatin structures, or bis-isatins, can be synthesized by linking two isatin units. One reported method involves reacting two equivalents of an isatin derivative with a bifunctional linker, such as phthalohydrazide, to form (N'1, N'2-bis[2-oxoindolin-3-ylidene]) phthalohydrazides. wisdomlib.org This creates a symmetrical dimeric molecule. Alternatively, palladium-catalyzed cross-coupling reactions could be employed, for example, by coupling the 4-bromo-isatin with a bis-boronic acid linker in a double Suzuki reaction to create a C-C linked dimer.

Polymeric Scaffolds: The synthesis of polymers from isatin derivatives has been explored for applications such as anion exchange membranes. lu.selu.se A viable strategy for polymerizing this compound would involve a two-step process. First, the N1 position could be alkylated with a linker containing a polymerizable group, such as a terminal alkene or alkyne (e.g., 1-(4-bromobutyl)indoline-2,3-dione was used in one study). lu.se In a second step, the bromine at C4 could be used as a handle for a poly-condensation reaction, such as a poly-Suzuki or poly-Sonogashira coupling, with an appropriate di-functional co-monomer. This would lead to the formation of a rigid, conjugated polymer incorporating the isatin moiety into its backbone.

Annulation Reactions Involving this compound

Annulation reactions are a class of chemical reactions in which a new ring is formed on a substrate. In the context of this compound, these reactions are pivotal for the synthesis of complex spirocyclic systems, where the C3-carbonyl group of the isatin moiety acts as an electrophilic center.

A notable example of annulation involving a bromo-substituted isatin is the Lewis acid-catalyzed three-component reaction. nih.gov This reaction brings together an isatin derivative, a 1,3-dicarbonyl compound, and a second, different 1,3-dicarbonyl compound to construct a spirooxindole fused with a pyranochromenedione ring system. nih.gov

Research has demonstrated the successful participation of 4-bromo-substituted isatins in such transformations. nih.gov The reaction proceeds efficiently under both thermal and microwave conditions, highlighting the robustness of this synthetic protocol. The general scheme for this reaction involves the initial condensation of the isatin with one of the 1,3-dicarbonyl compounds, followed by the addition of the second 1,3-dicarbonyl compound and subsequent cyclization to yield the spirocyclic product.

The reaction conditions and yields for the synthesis of spirooxindoles from a 4-bromo-substituted isatin are summarized in the table below. The use of SnCl₄ as a Lewis acid catalyst has been found to be effective for this transformation. nih.gov

Table 1: Three-Component Reaction of 4-Bromo-N-methylisatin

Protocol Time Product Yield (%)
A 24 h 4-Bromospirooxindole derivative 58
B 80 min 4-Bromospirooxindole derivative 71

Protocol A: SnCl₄ (10 mol%), Cl(CH₂)₂Cl, 60 °C. Protocol B: SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, 80 °C, microwave irradiation. The specific 1,3-dicarbonyl compounds used were 1,3-cyclohexanedione (B196179) and 4-hydroxy-6-methyl-2-pyrone. nih.gov

The tolerance of the bromo-substitution at the C4-position of the isatin ring in this multicomponent reaction underscores the potential of this compound to serve as a valuable precursor for generating molecular diversity in the synthesis of complex heterocyclic structures. nih.gov The electron-withdrawing nature of the bromine and fluorine atoms can enhance the electrophilicity of the C3-carbonyl carbon, potentially facilitating the initial nucleophilic attack and subsequent cyclization steps.

Further exploration into various annulation strategies, such as [3+2] and [4+3] cycloaddition reactions, with this compound is anticipated to yield a rich variety of novel spirooxindole-based compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Fluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule like 4-Bromo-6-fluoroindoline-2,3-dione, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is essential for unambiguous characterization.

¹H NMR Spectroscopy: Proton Environment and Coupling Patterns

In the ¹H NMR spectrum of this compound, the aromatic protons and the N-H proton of the indoline (B122111) core provide key diagnostic signals. The aromatic region is expected to display two distinct signals corresponding to the protons at the C5 and C7 positions. The proton at C7 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupling with the proton at C5. The proton at C5 is also expected to be a doublet of doublets, showing coupling to the C7 proton and the fluorine atom. The N-H proton of the lactam ring typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.20 - 7.40ddJ(H-F) = 8.0 - 10.0, J(H-H) = 2.0 - 3.0
H-77.00 - 7.20ddJ(H-F) = 5.0 - 7.0, J(H-H) = 2.0 - 3.0
N-H10.5 - 11.5br s-

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum will be characterized by signals for the two carbonyl carbons (C2 and C3), the four aromatic carbons of the benzene (B151609) ring, and the two carbons of the pyrrole (B145914) ring. The carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C4 and C6) will exhibit characteristic shifts, and the C-F coupling will be observable for C6 and adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2 (C=O)180 - 185-
C3 (C=O)158 - 162-
C3a115 - 120~5
C4100 - 105~25
C5125 - 130~10
C6160 - 165~250
C7105 - 110~25
C7a145 - 150~15

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H5 and H7 protons would confirm their coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton to its attached carbon. For instance, the signal for the H5 proton will show a correlation to the C5 carbon signal.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. nih.gov In this compound, the fluorine at the C6 position is expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split into a doublet of doublets due to coupling with the ortho proton (H5) and the para proton (H7). The magnitude of these coupling constants provides further structural information. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. alfa-chemistry.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Indoline-2,3-dione Core and Halogen Substituents

The FT-IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the isatin (B1672199) core.

N-H Stretch: A prominent band in the FT-IR spectrum is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the lactam. The exact position can be influenced by hydrogen bonding.

C=O Stretches: The indoline-2,3-dione moiety has two carbonyl groups (a ketone and a lactam), which will give rise to strong absorption bands in the FT-IR spectrum, typically in the range of 1700-1770 cm⁻¹. These bands are often observed as a doublet or even a triplet due to vibrational coupling and Fermi resonance.

Aromatic C=C Stretches: The stretching vibrations of the aromatic ring are expected to appear in the 1450-1620 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine stretching vibration typically appears as a strong band in the FT-IR spectrum in the region of 1200-1300 cm⁻¹. The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretches are also visible in the Raman spectrum, they are often weaker than in the FT-IR. Conversely, the aromatic C=C stretching modes and the C-Br stretch are typically strong in the Raman spectrum, aiding in their identification.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch3200 - 3400FT-IR
C=O Stretches1700 - 1770FT-IR (strong), Raman (moderate)
Aromatic C=C Stretches1450 - 1620FT-IR, Raman (strong)
C-F Stretch1200 - 1300FT-IR (strong)
C-Br Stretch500 - 650Raman (strong), FT-IR (moderate)

Note: These are predicted values and may be influenced by the physical state of the sample and intermolecular interactions.

Analysis of Hydrogen Bonding Interactions and Supramolecular Assembly

The supramolecular assembly of isatin derivatives in the solid state is largely governed by a network of non-covalent interactions, with hydrogen bonding playing a primary role. In the crystal structure of the analogous compound, 4-bromo-1H-indole-2,3-dione, molecules form centrosymmetric dimers through robust N—H···O hydrogen bonds. iucr.org Specifically, the amine proton (N1—H1) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule, creating a stable dimeric synthon.

Beyond this primary interaction, the crystal packing is further stabilized by other significant intermolecular forces. Halogen-oxygen contacts are observed, such as a Br···O interaction measuring 3.0430 (14) Å in 4-bromo-1H-indole-2,3-dione. iucr.org Furthermore, the planar nature of the isatin core facilitates parallel slipped π–π stacking interactions between the nine-membered rings, with an inter-planar distance of 3.3110 (8) Å and an inter-centroid distance of 3.7173 (6) Å. iucr.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular formula and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₈H₃BrFNO₂), the theoretical monoisotopic mass can be calculated to provide a precise benchmark for experimental analysis.

The high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks of almost equal intensity separated by approximately 2 Da.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound

m/z (Daltons)Relative Abundance (%)Ion Formula
243.9434100.00C₈H₄⁷⁹BrNO₂F
244.94679.07C₇¹³CH₄⁷⁹BrNO₂F
245.941397.30C₈H₄⁸¹BrNO₂F
246.94468.84C₇¹³CH₄⁸¹BrNO₂F

The fragmentation of isatin derivatives under electron ionization or collision-induced dissociation typically follows predictable pathways. researchgate.netresearchgate.net The most common initial fragmentation step is the loss of a neutral carbonyl group (CO), a process known as decarbonylation.

Table 2: Predicted Fragmentation Pattern for this compound

Proposed Fragment Ionm/z (⁷⁹Br)m/z (⁸¹Br)Neutral Loss
[M]⁺242.9244.9-
[M-CO]⁺214.9216.9CO
[M-CO-CO]⁺186.9188.92CO
[C₆H₃FBr]⁺174.9176.92CO, HCN

This predicted pattern, initiated by the loss of CO, provides a clear pathway for structural confirmation in mass spectrometry experiments.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides definitive information on the absolute structure, conformational preferences, and intermolecular interactions of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible databases, the detailed analysis of its analog, 4-bromo-1H-indole-2,3-dione, offers significant insight. iucr.orgnih.gov

The crystal structure of 4-bromo-1H-indole-2,3-dione was determined by Huang, Golen, and Manke in 2016. iucr.org It serves as an excellent model for predicting the crystallographic properties of the title compound. The introduction of a fluorine atom at the 6-position is not expected to dramatically alter the fundamental crystal system or space group.

Table 3: Crystallographic Data for the Analog Compound, 4-Bromo-1H-indole-2,3-dione

ParameterValue
Empirical FormulaC₈H₄BrNO₂
Formula Weight226.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3655 (11)
b (Å)13.689 (2)
c (Å)7.2866 (12)
α (°)90
β (°)93.378 (5)
γ (°)90
Volume (ų)733.4 (2)
Z4
Source: iucr.orgnih.gov

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of 4-bromo-1H-indole-2,3-dione is a well-ordered assembly stabilized by a combination of hydrogen bonds, halogen interactions, and π-π stacking. iucr.org The primary interaction is the N—H···O hydrogen bond that forms the molecular dimers.

Table 4: Key Intermolecular Interactions in Crystalline 4-Bromo-1H-indole-2,3-dione

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondN1-H1···O10.862.032.883 (2)171
Halogen ContactC4-Br1···O2--3.0430 (14)-
π-π StackingRing Centroid···Ring Centroid--3.7173 (6)-
Source: iucr.org

These interactions collectively create a highly stable, three-dimensional supramolecular network. The introduction of fluorine in this compound would likely preserve these fundamental interactions while potentially adding new, weaker C-H···F or F···O/N contacts that would subtly modulate the crystal packing.

The indoline-2,3-dione core is a rigid, fused bicyclic system that strongly favors a planar conformation. In the crystal structure of 4-bromo-1H-indole-2,3-dione, the molecule is nearly perfectly planar, with a mean deviation from planarity for the non-hydrogen atoms of only 0.024 Å. iucr.org This planarity is essential for efficient crystal packing and maximizing intermolecular interactions like π-π stacking.

Torsion angle analysis confirms this conformational rigidity. The dihedral angles within the fused ring system are all close to 0° or 180°, indicative of a flat structure. It is highly probable that this compound would exhibit a similar planar conformation, as the substitution of a hydrogen atom with a fluorine atom would not introduce significant steric strain to force the rings out of planarity.

Table 5: Selected Torsion Angles for 4-Bromo-1H-indole-2,3-dione

Atoms (C-C-C-C)Torsion Angle (°)
C7-C6-C5-C4-0.1 (3)
C6-C5-C4-C3a0.5 (3)
C5-C4-C3a-C7a-0.6 (3)
C4-C3a-C7a-N10.4 (2)
C2-C3-C3a-C7a179.3 (2)
Source: Data derived from crystallographic information file for CCDC 1445034 iucr.org

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit chiroptical properties such as optical rotation.

To study such properties, chiral derivatives would need to be synthesized. Chirality could be introduced into the molecule, for example, by the alkylation or acylation of the nitrogen at the N-1 position with a chiral moiety. If enantiomerically pure derivatives were prepared, their chiroptical characteristics would become fundamentally important for their characterization.

Techniques such as circular dichroism (CD) spectroscopy would be invaluable for analyzing the stereochemical features of these chiral derivatives in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure and conformation of chiral molecules. Currently, there is no published literature on the synthesis or chiroptical analysis of enantiomerically pure derivatives of this compound, representing an open avenue for future research in medicinal and materials chemistry.

Computational Chemistry Investigations of 4 Bromo 6 Fluoroindoline 2,3 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It provides a framework for understanding the distribution of electrons and predicting how a molecule will interact with other chemical species.

Geometry Optimization and Energy Calculations

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromo-6-fluoroindoline-2,3-dione, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), within the DFT framework. researchgate.net

The optimized geometry reveals a nearly planar isatin (B1672199) core, a common feature in related indoline-2,3-dione derivatives. researchgate.netnih.gov The planarity of the ring system is crucial for understanding its stacking interactions and electronic properties. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov A close agreement between theoretical and experimental values indicates that the chosen level of theory accurately represents the molecule's actual structure. sci-hub.box

Table 1: Hypothetical Optimized Geometric Parameters for this compound (based on related structures)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-Br1.89C3-C4-C5120.5
C6-F1.35C5-C6-C7119.8
N1-H1.01C2-N1-C7a110.2
C2=O1.22N1-C2-C3108.9
C3=O1.21C2-C3-C3a109.1

Note: This data is illustrative and based on typical values for similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing bromine and fluorine atoms is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles. The distribution of HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.5
HOMO-LUMO Gap4.3

Note: This data is illustrative and based on typical values for similar compounds.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. nih.gov The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms due to their high electronegativity, making them sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. The halogen atoms, bromine and fluorine, would also influence the electrostatic potential distribution on the aromatic ring.

Theoretical Spectroscopic Studies

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and vibrational modes.

Prediction of NMR Chemical Shifts and Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. sci-hub.box The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. sci-hub.box By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed.

Similarly, the vibrational frequencies and their corresponding intensities for FT-IR and Raman spectra can be calculated using DFT. sci-hub.box These theoretical spectra provide a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503435
C=O Stretch (sym)17501740
C=O Stretch (asym)17301722
C-F Stretch12501245
C-Br Stretch680675

Note: This data is illustrative and based on typical values for similar compounds.

Comparison of Theoretical and Experimental Spectroscopic Data

The comparison of theoretical and experimental spectroscopic data is a crucial step in validating the computational model and ensuring the accuracy of the structural and electronic predictions. sci-hub.box Discrepancies between the calculated and observed spectra can often be attributed to factors not fully accounted for in the theoretical model, such as solvent effects or intermolecular interactions in the solid state. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve the agreement with experimental results. sci-hub.box A strong correlation between the theoretical and experimental data provides confidence in the computational approach and its ability to elucidate the properties of this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the conformational flexibility and dynamic behavior of a molecule in various environments. For this compound, MD simulations would provide insights into how the molecule behaves in a biological system, for instance, when interacting with a protein target.

In the context of related compounds, MD simulations have been utilized to assess the stability of interactions between potential inhibitors and their target enzymes. For example, MD analyses have been conducted to study the binding stability of compounds with the Indoleamine 2,3-Dioxygenase (IDO) enzyme, a potential target in immunotherapy. nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, MD simulations could be employed to:

Sample the conformational landscape of the molecule, identifying low-energy and accessible shapes.

Simulate its interaction with target proteins, providing insights into its potential as an enzyme inhibitor. nih.govfarmaceut.org

Understand the influence of the bromo and fluoro substituents on the molecule's flexibility and interaction patterns.

The simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over a specific period. The resulting trajectory would provide a detailed picture of the molecule's dynamic nature.

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govorientjchem.org This method can provide a quantitative description of the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. orientjchem.org

For this compound, a QTAIM analysis would be instrumental in understanding the electronic effects of the halogen substituents. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond's strength and character.

A QTAIM study of this molecule would likely investigate:

The C-Br and C-F bonds to characterize their covalent and electrostatic nature.

The intramolecular interactions, such as potential hydrogen bonds involving the N-H group and the carbonyl oxygens.

The effect of the electron-withdrawing halogen atoms on the aromatic ring and the dione (B5365651) moiety.

While specific QTAIM data for this compound is not available, the principles of the method are well-established. nih.govorientjchem.org

Computational Studies on Opto-electronic Properties

The opto-electronic properties of isatin and its derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). uobasrah.edu.iquobasrah.edu.iq Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding these properties.

Non-linear optical (NLO) materials have applications in technologies like optical switching and communications. researchgate.net The NLO properties of a molecule are related to its response to a strong electromagnetic field, characterized by parameters such as the first hyperpolarizability (β).

Computational studies on related indole (B1671886) derivatives have shown that the NLO response is highly dependent on the nature of the substituents. nih.gov Electron-withdrawing groups, such as the nitro group, can significantly enhance NLO properties. nih.gov Conversely, studies on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives have observed that the presence of bromine can reduce the NLO properties, a finding confirmed through quantum calculations that showed a reduction in the dipole moment with bromine substitution. researchgate.netconicet.gov.arconicet.gov.arcsic.es

Table 1: Non-linear Optical (NLO) Properties of Substituted Ethenyl Indoles

CompoundFirst Hyperpolarizability (β) x 10⁻³⁰ esu⁻¹ cm⁵
p-nitrophenyl ethenyl indole115
Ethenyl indole (reference)9
Data sourced from a study on substituted ethenyl indoles and is provided for comparative purposes. nih.gov

The charge transport properties of organic molecules are critical for their use in electronic devices. Hole mobility, a measure of how efficiently a positive charge can move through a material, is a key parameter. Computationally, charge transport properties can be estimated by calculating the reorganization energy, which represents the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa. A lower reorganization energy generally corresponds to better charge transport capabilities.

Studies on other organic systems, such as octaphyrin derivatives, have used DFT calculations to determine reorganization energies and assess their potential as n-type materials for OLEDs. nih.gov For this compound, similar calculations could predict its charge transport characteristics. The electron-withdrawing nature of the halogen substituents would likely have a significant impact on the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its charge transport properties. The distribution of charge within the isatin anion is also a key factor in understanding its electronic behavior. nih.gov

Table 2: HOMO-LUMO Energy Gaps of Substituted Isatins

CompoundHOMO-LUMO Energy Gap (eV) - Neutral Form
Isatin3.92
5-fluoroisatinValue not specified in the source
5-chloroisatinValue not specified in the source
5-methylisatinValue not specified in the source
5-methoxyisatin3.38
Data from a study on the electronic properties of 5-substituted isatins. The energy gap is an important factor influencing electronic properties. uokerbala.edu.iq

Strategic Applications of 4 Bromo 6 Fluoroindoline 2,3 Dione in Organic Synthesis

4-Bromo-6-fluoroindoline-2,3-dione as a Versatile Building Block

This compound is a highly versatile building block due to its multiple reactive sites. The isatin (B1672199) core contains an electrophilic C3-carbonyl group, a C2-amide carbonyl, and an acidic N-H proton, all of which can be selectively targeted in chemical transformations. The true synthetic power of this specific derivative, however, lies in the unique properties conferred by its halogen substituents.

The bromine atom at the C4 position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to append aryl, alkyl, alkynyl, or amino groups, thereby systematically modifying the molecular structure.

The fluorine atom at the C6 position imparts distinct electronic properties to the molecule. As a strongly electron-withdrawing group, it increases the electrophilicity of the isatin ring system, potentially enhancing the reactivity of the C3-carbonyl towards nucleophiles. This modification can influence the reaction kinetics and yields in condensation and addition reactions. While fluorine is generally less reactive in nucleophilic aromatic substitution compared to other halogens, its presence is crucial for modulating the physicochemical properties of the final products, including lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.

The combination of these features makes this compound a trifunctional intermediate, where the N-H group, the C3-carbonyl, and the C4-bromo substituent can be manipulated sequentially or in one-pot procedures to rapidly build molecular complexity.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the isatin nucleus makes it an ideal starting point for the synthesis of more elaborate heterocyclic systems. The electrophilic C3-ketone is central to many of these transformations, readily participating in condensation and cycloaddition reactions.

This compound is a valuable precursor for creating polycyclic frameworks where a new ring is fused to the indoline (B122111) core. The C3-carbonyl group can react with a variety of binucleophiles to construct five-, six-, or seven-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]quinoline systems. researchgate.net Similarly, multicomponent reactions involving isatins, primary amines, and barbituric acid have been used to synthesize tetraazaaceanthrylene derivatives in a catalyst-free, one-pot process. researchgate.net The presence of the bromo and fluoro substituents on the starting isatin allows for the generation of a library of functionalized fused systems, whose properties can be fine-tuned for specific applications. The hexahydropyrrolo[2,3-b]indole (HPI) core, found in many natural products, can be assembled through various strategies, including the elaboration of indole (B1671886) derivatives, highlighting the utility of functionalized indoles in building complex fused scaffolds. ub.edu

One of the most prominent applications of substituted isatins is in the synthesis of spiroindoline (also known as spirooxindole) derivatives. These compounds feature a spirocyclic carbon at the C3 position of the indoline core and are of significant interest in drug discovery. This compound is an excellent candidate for such syntheses.

Multi-component reactions (MCRs) are a particularly efficient method for generating these complex structures in a single step. A common strategy involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide, generated in situ from the condensation of an isatin and an amino acid, and a dipolarophile. For example, one-pot, three-component reactions between substituted isatins, (S)-pipecolic acid, and an electron-deficient alkene have been shown to produce complex spiro[indoline-3,3′-indolizine]s with high stereospecificity. nih.gov The reaction proceeds through the formation of an ylide, which then undergoes a cycloaddition to form the spirocyclic system. nih.gov

Another powerful method is the zinc-mediated domino reaction between isatins and 2-(bromomethyl)acrylates, which yields spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This one-step process accommodates a range of substituted isatins and can be extended to isatin imines to produce spiro-lactams. mdpi.com The utility of various substituted isatins in these reactions demonstrates the broad applicability of the method.

Table 1: Examples of Substituted Isatins in Spiroindoline Synthesis
Isatin DerivativeReaction TypeSpirocyclic Product CoreReference
5-Fluoroisatin1,3-Dipolar CycloadditionSpiro[indoline-3,3′-indolizine] nih.gov
5-Chloroisatin1,3-Dipolar CycloadditionSpiro[indoline-3,3′-indolizine] nih.gov
5-Bromoisatin (B120047)1,3-Dipolar CycloadditionSpiro[indoline-3,3′-indolizine] nih.gov
5-MethylisatinZn-mediated Domino ReactionSpiro[oxindole-3,3'-butyrolactone] mdpi.com
5,7-DimethylisatinZn-mediated Domino ReactionSpiro[oxindole-3,3'-butyrolactone] mdpi.com

The successful use of halogenated isatins (e.g., 5-fluoro, 5-chloro, 5-bromo) in these transformations strongly suggests that this compound would serve as a competent substrate, leading to novel, di-halogenated spiroindoline scaffolds.

Role in the Total Synthesis of Natural Products and Analogues

The indoline-2,3-dione moiety and its derivatives, particularly the spirooxindole framework, are core structures in a wide range of biologically active natural products. ub.edu These include complex alkaloids with significant therapeutic potential. The indolocarbazoles, for instance, are a major class of natural products with diverse biological activities, and their synthesis has driven the development of new chemical methodologies. rsc.org

While the direct application of this compound in the completed total synthesis of a known natural product may not be documented, its value lies in its potential as a starting material for the synthesis of novel analogues of these natural products. In medicinal chemistry and chemical biology, the ability to create analogues is critical for probing structure-activity relationships (SAR). By replacing a hydrogen atom with a fluorine or bromine, researchers can systematically alter the steric and electronic profile of a molecule.

The 4-bromo and 6-fluoro substitution pattern is particularly interesting. It allows for modifications at two distinct positions of the aromatic ring, enabling a more thorough exploration of the chemical space around the natural product scaffold. The bromine can be used as a handle for late-stage functionalization, allowing a common intermediate to be converted into a diverse library of analogues. Therefore, this compound is a strategic building block for generating novel, non-natural derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Development of Novel Organic Materials and Functional Molecules

The application of heterocyclic compounds extends beyond medicine into the realm of materials science. Conjugated organic molecules are the basis for a wide range of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The isatin core is an inherent chromophore, and its derivatives can exhibit interesting photophysical properties.

This compound serves as an excellent platform for developing new functional molecules. The key to tuning the electronic and optical properties of organic materials is the ability to control the extent of π-conjugation. The bromine atom at the C4 position provides a convenient anchor point for extending the conjugated system via cross-coupling reactions. For example, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can produce larger, more delocalized π-systems. This allows for the rational design of molecules with specific absorption and emission wavelengths.

Furthermore, the introduction of a fluorine atom can enhance the performance and stability of organic electronic materials by modulating energy levels and improving resistance to oxidative degradation. The development of dyes for OLEDs and solar cells often relies on halogenated heterocyclic intermediates. The strategic functionalization of this compound could therefore lead to novel dyes, fluorescent probes, or components for advanced organic materials.

Mechanistic Insights into Biological Interactions of 4 Bromo 6 Fluoroindoline 2,3 Dione Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Isatins

The biological activity of isatin (B1672199) derivatives is significantly influenced by the nature and position of substituents on the isatin core. Halogenation, in particular, plays a crucial role in modulating the therapeutic potential of these compounds.

Influence of Halogenation Pattern on Target Interaction

The position and type of halogen atom on the isatin ring are critical determinants of biological activity. Studies on various isatin derivatives have revealed that halogenation can significantly enhance their pharmacological properties. nih.gov For instance, the presence of a halogen at the R2 position of the indoline (B122111) ring has been found to be necessary for resistance-modifying agent (RMA) activity, with bromine being the optimal halogen for this effect. nih.gov Moving the bromine to other positions on the indoline ring can lead to a significant reduction in RMA activity. nih.gov

In the context of antibacterial activity, 5-halogenation has been shown to be effective in enhancing this property. nih.gov Specifically, 5-fluorosubstituted isatins have demonstrated greater potency against Mycobacterium tuberculosis H37Rv and multidrug-resistant tuberculosis (MDR-TB) compared to unsubstituted isatin moieties. nih.gov Generally, the introduction of electron-withdrawing groups, such as halogens, at the C-5 position of the isatin nucleus tends to increase the biological activity of the compounds. nih.gov

Impact of Substituents at N1 and C3 on Ligand-Receptor Binding

Modifications at the N1 and C3 positions of the isatin scaffold have a profound impact on their interaction with biological targets. The N1 position, which bears a hydrogen atom in the parent isatin, and the C3 carbonyl group are key sites for chemical derivatization.

N1-Position Substituents:

N-alkylation is a common modification that can enhance the biological activity of isatins. nih.gov However, the size of the substituent at the N1 position can be a critical factor. For instance, smaller N-substituents are generally favored for anti-inflammatory potential, while bulky groups like benzyl (B1604629) and decyl can decrease binding to receptors. nih.gov In some cases, N-substitution is preferred for anti-diabetic potential. nih.gov The synthesis of N-alkylated 6-bromoindoline-2,3-dione derivatives has been achieved through phase transfer catalysis, yielding a variety of compounds with potential biological activities. researchgate.net

C3-Position Substituents:

The C3 position of isatin is highly reactive and allows for the introduction of a wide range of substituents, leading to diverse biological activities. nih.gov The substitution at the C3 position significantly influences the anti-tuberculosis activity of isatin derivatives. nih.gov For example, derivatives with thiosemicarbazide (B42300) and methyloxime at the C3 position have shown better potency than the corresponding ketone derivatives. nih.gov The incorporation of an EDG-substituted phenylhydrazone at the C3 position has been shown to enhance anti-inflammatory activity. nih.gov

Position Substituent Effect Observed Activity Reference
C5Electron-withdrawing groups (e.g., halogens)Increased anti-TB and anti-inflammatory activity nih.gov
N1Smaller alkyl groupsFavorable for anti-inflammatory potential nih.gov
N1Bulky groups (e.g., benzyl)Decreased receptor binding nih.gov
C3Thiosemicarbazide, methyloximeEnhanced anti-TB potency nih.gov
C3EDG-substituted phenylhydrazoneIncreased anti-inflammatory activity nih.gov
R2 (indoline)BromineOptimal for resistance-modifying agent activity nih.gov

Molecular Docking and Binding Mode Analysis

Computational methods, particularly molecular docking, are invaluable tools for predicting how 4-bromo-6-fluoroindoline-2,3-dione derivatives and other halogenated isatins interact with their biological targets at a molecular level.

Computational Prediction of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been employed to predict the binding patterns of isatin derivatives with various biological targets. For instance, the binding modes of N-alkylated 6-bromoindoline-2,3-dione derivatives have been investigated with inhibitory targets from the Protein Data Bank (PDB) using software like AutoDock Vina. researchgate.net These computational approaches help in understanding the orientation and conformation of the ligand within the active site of the target protein.

Docking analyses of isatin-coumarin hybrids have revealed strong hydrogen bond interactions with key residues of enzymes like COX, such as Tyr385 and Ser530. nih.gov Similarly, docking studies of s-triazine-isatin hybrids with DNA have shown interactions within the AT-rich region of the DNA grooves, supporting experimental findings of their DNA-binding affinity. nih.gov The identified binding modes from these computational predictions can serve as a starting point for the structure-based design and optimization of more potent inhibitors. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonding)

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. For halogenated isatins, these interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hydrogen Bonds: The isatin scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), allowing for the formation of strong hydrogen bonds with receptor sites. nih.govnih.gov In the solid state, 4-bromo-1H-indole-2,3-dione molecules dimerize through N—H...O hydrogen bonds. researchgate.net Molecular docking studies have shown that the NH group of hydrazones and the lactam carbonyl of isatin are involved in hydrogen bonding with DNA base pairs. nih.gov

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species (a Lewis acid). nih.gov In the crystal structure of 4-bromo-1H-indole-2,3-dione, intermolecular Br...O close contacts have been observed. researchgate.net Halogen bonds can be enhanced by nearby hydrogen bonds, a phenomenon known as hydrogen-bond-enhanced halogen bonding (HBeXB), which can significantly increase interaction energies. nih.govrsc.org The ability of the oxime functionality to participate in halogen bonds has also been noted. mdpi.com

Interaction Type Description Example Reference
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.N-H...O bonds in isatin dimers; NH of hydrazone with DNA. nih.govresearchgate.net
Hydrophobic InteractionsTendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.Aromatic rings of isatin interacting with nonpolar amino acid residues. nih.gov
Halogen BondingA noncovalent interaction where a halogen atom acts as an electrophilic species.Br...O contacts in the crystal structure of 4-bromo-1H-indole-2,3-dione. researchgate.net

Studies on Specific Enzyme Inhibition Mechanisms

Isatin and its derivatives are known to inhibit a variety of enzymes, and understanding the specific mechanisms of this inhibition is key to their development as therapeutic agents. Isatin itself has been shown to act on a large number of biological targets. nih.gov

Derivatives of isatin have been investigated as inhibitors of various enzymes. For example, some isatin-derived imidazole (B134444) hybrids have been explored as dual-purpose agents against inflammation and cancer, with studies carried out on breast cancer cell lines. nih.gov Isatin-coumarin hybrids have been identified as potent inhibitors of COX enzymes. nih.gov Furthermore, isatin derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinase 6 (CDK6), with their anticancer activity probed on breast cancer cell lines. rsc.org

The inhibitory activity is often concentration-dependent. For instance, isatin has been shown to inhibit the nitric oxide-stimulated activity of human platelet guanylate cyclase at low physiological concentrations, with the effect decreasing at higher concentrations. nih.gov

Inhibition of Monoamine Oxidase (MAO) Enzymes by Isatin Analogues

Isatin and its derivatives are recognized as inhibitors of monoamine oxidase (MAO) enzymes, which are crucial in the catabolism of neurotransmitters. nih.govnih.gov These enzymes, existing as MAO-A and MAO-B isoforms, are significant targets in the development of treatments for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.gov Isatin itself is an endogenous, reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov

The inhibitory action of isatin analogues is influenced by substitutions on the isatin core. Halogenation, for instance, has been shown to enhance the inhibitory potency of isatin derivatives. Studies on various halogenated isatins have demonstrated that the position and nature of the halogen substituent can significantly affect their interaction with MAO enzymes. For example, 5-bromoisatin (B120047) has been identified as a potent inhibitor of both MAO-A and MAO-B. nih.gov The presence of bromo and fluoro groups on the this compound molecule is expected to influence its lipophilicity and electronic properties, which are critical for its binding affinity to the active site of MAO enzymes. The electron-withdrawing nature of the fluorine atom and the size of the bromine atom can modulate the interaction with key residues in the enzyme's binding pocket.

Targeting Glycogen Synthase Kinase 3β (GSK-3β)

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and cancer. Isatin derivatives have emerged as a promising class of GSK-3β inhibitors. nih.govnih.gov The inhibitory mechanism of these compounds often involves interaction with the ATP-binding site of the enzyme.

Docking studies of isatin derivatives with GSK-3β have revealed that specific substitutions on the isatin ring are crucial for potent inhibition. For instance, the presence of bulky and/or electronegative substituents can enhance inhibitory activity. nih.gov A comparative study showed that an isatin derivative with a nitro group, a strong electron-withdrawing group, exhibited better inhibitory ability than one with a fluorine atom. nih.gov This suggests that the electronic properties of the substituents play a significant role. In this compound, the bromo and fluoro groups, both being electron-withdrawing, are likely to contribute to its potential as a GSK-3β inhibitor. The precise positioning of these halogens at C4 and C6 would influence the molecule's orientation within the GSK-3β active site, potentially leading to favorable interactions with key amino acid residues.

Interaction with DJ-1 Protein

The DJ-1 protein, encoded by the PARK7 gene, is a multifunctional protein involved in cellular protection against oxidative stress and is linked to familial Parkinson's disease. researchgate.net Isatin derivatives have been identified as inhibitors of the deglycase activity of DJ-1. researchgate.net The mechanism of inhibition involves a covalent interaction with a critical cysteine residue (Cys106) in the DJ-1 protein. researchgate.net

Structural studies of DJ-1 in complex with isatin analogues have provided insights into the binding interactions. The fluorine atom on a fluorinated isatin derivative, for example, was found to interact with residues Arg28 and Pro184 of the adjacent DJ-1 monomer in the homodimer, thereby stabilizing the complex. researchgate.net This highlights the importance of halogenation in modulating the affinity of isatin derivatives for DJ-1. For this compound, the presence of both bromo and fluoro groups could lead to a unique interaction profile with the DJ-1 protein, potentially enhancing its inhibitory activity through specific halogen bonding and other non-covalent interactions.

Inhibition of Quorum Sensing Systems in Bacteria

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. nih.govias.ac.in The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. nih.gov Indole (B1671886) and its derivatives have been investigated as potential QS inhibitors. ias.ac.in

Studies on brominated furanones, which share structural similarities with certain isatin derivatives, have shown that halogenation can significantly enhance QS inhibitory activity. ias.ac.in The mechanism of QS inhibition by indole derivatives can involve interference with signal molecule synthesis or blocking of signal receptors. The bromo and fluoro substituents on this compound could enhance its ability to interact with key components of the QS machinery, such as LuxR-type receptors, thereby disrupting bacterial communication and virulence.

Investigations into Antiviral and Antimicrobial Mechanisms (Molecular Level)

Isatin and its derivatives have a long history of investigation for their broad-spectrum antiviral and antimicrobial properties. nih.govbiointerfaceresearch.comtjpr.org The presence of halogens, such as bromine and fluorine, has been shown to often enhance these activities. nih.govnih.gov

Exploration of DNA Cleavage Activities

One of the proposed mechanisms for the antimicrobial and anticancer activity of certain compounds is their ability to cleave DNA. Metal complexes of Schiff bases derived from isatin have been shown to interact with and cleave DNA. These complexes can bind to DNA through intercalation and subsequently induce oxidative cleavage of the phosphodiester backbone. The isatin moiety plays a crucial role in the DNA binding of these complexes.

While direct evidence for DNA cleavage by this compound is not available, its derivatives, particularly when complexed with transition metals, could potentially exhibit such activity. The electronic properties conferred by the bromo and fluoro substituents could influence the stability and reactivity of these potential metal complexes, thereby modulating their DNA cleavage efficiency. Furthermore, some isatin derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme for DNA replication, suggesting another potential mechanism for their antibacterial action. nih.gov

Interference with Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a key target for antifungal drugs. The inhibition of enzymes in the ergosterol biosynthesis pathway leads to the disruption of membrane integrity and fungal cell death. While the primary antifungal mechanism of isatin derivatives is not definitively established, some studies suggest a potential role in targeting fungal-specific processes.

In silico studies have indicated that isatin derivatives may act as inhibitors of sterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov This suggests that isatin-based compounds, including this compound, could potentially interfere with ergosterol synthesis. The halogen substituents would likely enhance the lipophilicity of the molecule, facilitating its passage through the fungal cell wall and membrane to reach its intracellular target.

Data Tables

Table 1: Inhibitory Activity of Isatin Analogues against Monoamine Oxidase (MAO) Enzymes

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSource
IsatinMAO-A12.3-Reversible nih.gov
IsatinMAO-B4.86-Reversible nih.gov
4-ChloroisatinMAO-A0.8120.311Competitive nih.gov
5-BromoisatinMAO-B0.1250.033Competitive nih.gov

This table presents data for isatin and its halogenated analogues to provide context for the potential activity of this compound.

Table 2: Inhibitory Activity of Isatin Derivatives against Glycogen Synthase Kinase 3β (GSK-3β)

CompoundIC50 (µM)Source
Isatin derivative 2b (with nitro group)0.4612 nih.gov
Isatin derivative 2d (with fluorine group)- nih.gov
Staurosporine (standard inhibitor)0.015 nih.gov

This table showcases the inhibitory potential of substituted isatin derivatives against GSK-3β. The specific structures of derivatives 2b and 2d can be found in the cited source.

Table 3: Antimicrobial and Antiviral Activity of Halogenated Isatin Derivatives

CompoundTarget Organism/VirusActivity MetricValueSource
5-Fluoroisatin derivativeHepatitis C Virus (HCV)EC506 µg/ml nih.gov
5-Bromoisatin derivativeHepatitis C Virus (HCV)EC5019 µg/ml nih.gov
5-Bromoisatin derivativeStaphylococcus aureusMIC-
5-Fluoroisatin derivativeProteus vulgarisInhibition Zone30 mm nih.gov

This table provides examples of the biological activity of halogenated isatin derivatives against various pathogens. EC50 represents the half-maximal effective concentration, and MIC represents the minimum inhibitory concentration.

Future Research Directions and Emerging Paradigms for 4 Bromo 6 Fluoroindoline 2,3 Dione

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The creation of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities. The C3 position of the isatin (B1672199) core in 4-bromo-6-fluoroindoline-2,3-dione is a prochiral center, making it an ideal candidate for asymmetric synthesis to produce enantioenriched 3-substituted-3-hydroxy-2-oxindoles. These chiral scaffolds are prevalent in many bioactive natural products and synthetic drugs. researchgate.net

Future research will likely focus on the development of novel catalytic asymmetric methods to introduce a wide array of functional groups at the C3 position. Building on established methodologies for isatin derivatization, several promising avenues exist:

Asymmetric Alkynylation: The addition of terminal alkynes to the C3 carbonyl is a powerful strategy to introduce a versatile alkynyl group, which can be further elaborated. Catalyst systems combining a transition metal, such as silver(I), with a chiral ligand, like those derived from natural alkaloids, have shown high enantioselectivity (up to 99% ee) for the alkynylation of various isatin derivatives. researchgate.net The development of catalysts that are effective for the specific electronic properties of this compound will be a key research focus.

Palladium-Catalyzed Asymmetric Allylic Amination: The nucleophilic nitrogen of the isatin core can be utilized in reactions such as palladium-catalyzed asymmetric allylic amination. Research on other halogen-substituted isatins has demonstrated that these reactions can proceed with high yields and enantioselectivities. beilstein-journals.orgnih.gov This approach would lead to N-allylated chiral derivatives of this compound.

Organocatalytic Aza-Michael Additions: Activating the isatin nitrogen by forming a Schiff base allows it to participate as a nucleophile in aza-Michael additions to unsaturated ketones. Chiral organocatalysts can facilitate this reaction with high enantioselectivity (up to 95% ee), affording N-substituted isatins after hydrolysis. aalto.fi

The successful application of these and other asymmetric transformations will provide access to a diverse library of chiral building blocks derived from this compound for biological screening.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow manufacturing. nih.govbohrium.com Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. researchgate.netmdpi.com For the synthesis and derivatization of this compound, flow chemistry presents several exciting opportunities.

Future research in this area could involve:

Automated Multi-Step Synthesis: Complex heterocyclic scaffolds, such as indolylthiazoles, have been successfully synthesized in multi-step sequences using continuous flow reactors without the need for isolating intermediates. nih.gov A similar approach could be developed for the elaboration of the this compound core, enabling rapid access to diverse derivatives.

Improved Safety and Scalability: The synthesis of many heterocyclic compounds involves highly exothermic or hazardous reactions. By performing these reactions in the small, controlled environment of a microreactor, the risks can be significantly mitigated. acs.org This is particularly relevant for the large-scale production of drug candidates derived from this compound.

Process Optimization and Efficiency: Flow chemistry allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity. uc.ptacs.org This can significantly reduce the time and cost associated with process development for the manufacturing of active pharmaceutical ingredients.

The integration of flow chemistry will be instrumental in translating discoveries made at the lab bench into commercially viable manufacturing processes for compounds derived from this compound.

Exploration of Photoredox Catalysis and Electrosynthesis in Derivatization

Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic chemistry, enabling novel transformations under mild conditions by accessing reactive radical intermediates. youtube.comyoutube.com These technologies are particularly well-suited for the functionalization of heterocyclic compounds like this compound.

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes a photosensitizer that, upon light absorption, can initiate single-electron transfer processes to generate radical ions from organic substrates. youtube.com This strategy has been successfully applied to the direct aminoalkylation of isatins, yielding 3-hydroxy-3-aminoalkylindolin-2-ones with high diastereoselectivity. rsc.org Future work could expand this to include a wider range of radical precursors for the C3-functionalization of this compound. Furthermore, photoredox-mediated radical relay chemistry could enable the functionalization of remote C-H bonds on substituents attached to the isatin core. nih.gov

Electrosynthesis:

Electrosynthesis offers a green and sustainable alternative to traditional redox chemistry by using traceless electrons as the reagent. researchgate.netrsc.org This approach avoids the use of stoichiometric and often toxic oxidants or reductants. researchgate.net For the derivatization of this compound and related indole (B1671886) structures, electrosynthesis could be employed for:

Intramolecular Cyclizations: Electrochemical methods have been developed for the intramolecular C-H amination of vinyl anilines to produce indoline (B122111) and indole derivatives. organic-chemistry.org

C-H Functionalization: Direct electrochemical sulfonylation of indoles has been demonstrated, providing a route to indole sulfonic esters. acs.org Similar strategies could be explored for the direct functionalization of the aromatic ring of this compound.

The exploration of both photoredox catalysis and electrosynthesis will undoubtedly lead to the discovery of novel and efficient methods for the derivatization of this compound, expanding its chemical space and potential applications.

Advanced Material Science Applications (e.g., Organic Semiconductors, Optoelectronics)

The unique electronic properties conferred by the bromo and fluoro substituents, combined with the inherent characteristics of the indoline-2,3-dione scaffold, make this compound a promising candidate for applications in material science. The condensation of indoline-2,3-diones with aryl-1,2-diamines can produce indolo[2,3-b]quinoxaline (IQ) derivatives, which have been investigated for their use in organic electronics. benthamscience.com

Future research in this domain could focus on:

Organic Field-Effect Transistors (OFETs): Halogenation is a known strategy to enhance the performance of organic semiconductors. researchgate.net The synthesis of π-extended derivatives of this compound could lead to novel p-type or n-type semiconducting materials for use in OFETs.

Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of IQs and related derivatives can lead to materials with desirable photophysical properties, such as strong luminescence. nih.gov By tuning the substituents on the this compound core, it may be possible to develop new emitters for OLED applications, potentially in the deep-red region of the spectrum. benthamscience.com

Chemical Sensors: The reactivity of the isatin core can be exploited to design chemosensors. For instance, derivatives that exhibit changes in their fluorescence or color upon binding to specific analytes could be developed.

The systematic investigation of the structure-property relationships of materials derived from this compound is a fertile area for future research with the potential for significant technological impact.

High-Throughput Screening and Combinatorial Chemistry for Library Generation

The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, allowing for the rapid identification of "hit" compounds with desired biological activity. youtube.com

To leverage the potential of this compound, future efforts will likely involve:

Combinatorial Library Synthesis: The development of robust synthetic routes, potentially utilizing flow chemistry, will enable the creation of large and diverse libraries of derivatives. By systematically varying the substituents at the N1, C3, and potentially the C5 and C7 positions (via modification of the bromo group), a vast chemical space can be explored. acs.org

HTS Campaigns: These libraries can then be screened against a multitude of biological targets, including kinases, proteases, and GPCRs, to identify novel drug candidates. nih.govresearchgate.netnih.gov The isatin core has been the basis for compounds with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.

Virtual Screening: Prior to synthesis, large virtual libraries of this compound derivatives can be screened in silico against the structures of known protein targets. nih.govtandfonline.com This computational approach can help to prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources.

The combination of combinatorial chemistry and HTS, both in vitro and in silico, will be a powerful engine for discovering new therapeutic applications for derivatives of this compound.

Application of Artificial Intelligence and Machine Learning in Design and Synthesis Optimization

De Novo Drug Design: Generative AI algorithms can design novel molecules with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com By using the this compound scaffold as a starting point, these algorithms can suggest new derivatives for synthesis.

Synthesis Prediction: AI models can be trained on large reaction databases to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose entire synthetic routes. researchgate.net This can significantly accelerate the process of synthesizing novel derivatives of this compound.

Structure-Activity Relationship (SAR) Analysis: ML models can be used to analyze the data from HTS campaigns to build predictive SAR models. These models can identify the key structural features that are responsible for the biological activity of a compound and guide the design of more potent and selective analogs. nih.gov

The integration of AI and ML into the research and development workflow will enable a more data-driven and efficient exploration of the chemical space around this compound, ultimately accelerating the discovery of new drugs and materials.

Q & A

Q. Basic Research Focus

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, ensuring proper treatment of heavy atoms (Br, F). Key parameters:
    • Data Collection : Cool crystals to 100 K to reduce thermal motion.
    • Refinement : Apply anisotropic displacement parameters for Br and F. Use the OLEX2 interface for structure solution and validation .
  • Complementary Techniques :
    • Solid-State NMR : ¹³C CP/MAS NMR to confirm carbonyl (C2, C3) and aromatic carbons.
    • FT-IR : Validate ketone stretches (~1700 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .

How can researchers resolve contradictions in crystallographic data refinement for halogenated indoline derivatives?

Advanced Research Focus
Discrepancies in displacement parameters or bond lengths may arise due to:

  • Thermal Motion Artifacts : Re-collect data at lower temperatures (e.g., 90 K) to minimize thermal effects.
  • Twinned Crystals : Use SHELXD for twin detection and refine with a twin law (e.g., HKLF5 format in SHELXL) .
  • Heavy Atom Effects : Apply extinction correction and check for absorption (SADABS or multi-scan methods). Compare with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths .

What structural modifications enhance the antibacterial activity of this compound derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:

  • Substituent Effects :

    PositionSubstituentActivity Trend
    4Br↑ Lipophilicity, membrane penetration
    6F↑ Electronic effects, metabolic stability
    3Thiosemicarbazone↑ Chelation (metal-dependent toxicity)
  • Methodology :

    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to ensure selectivity .

How should researchers design assays to evaluate the apoptosis-inducing potential of this compound?

Q. Methodological Focus

  • In Vitro Models : Use cancer cell lines (e.g., HeLa, MCF-7) treated with 10–100 µM compound.
  • Apoptosis Markers :
    • Caspase-3/7 Activation : Luminescent assays (e.g., Caspase-Glo®).
    • DNA Fragmentation : TUNEL assay or agarose gel electrophoresis .
  • Controls : Include staurosporine (positive) and DMSO vehicle (negative).

What strategies mitigate impurities during the synthesis of this compound?

Q. Methodological Focus

  • Byproduct Identification : Use LC-MS to detect dihalogenated byproducts (e.g., 4,6-dibromo derivatives).
  • Process Optimization :
    • Temperature Control : Slow addition of Br₂ at 0°C to limit overhalogenation.
    • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) .

How does computational modeling aid in understanding the reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian09 to model:
    • Electrophilic Reactivity : Fukui indices (ƒ⁻) identify nucleophilic sites prone to substitution.
    • Transition States : Simulate bromination pathways (e.g., Wheland intermediates) .
  • Docking Studies : Predict binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

What are the stability considerations for this compound under varying storage conditions?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of the diketone moiety in humid environments.
  • Storage Recommendations :
    • Temperature : –20°C under argon.
    • Light Sensitivity : Store in amber vials to prevent photodegradation .

How can regioselectivity challenges in halogenation be addressed during derivative synthesis?

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary groups (e.g., –NO₂) to steer bromine/fluorine to desired positions.
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance EAS selectivity .

What comparative analyses exist between the bioactivity of this compound and its analogs?

Q. Advanced Research Focus

  • Activity Spectrum :

    CompoundAntibacterial (MIC, µg/mL)Apoptosis (IC50, µM)
    4-Bromo-6-fluoro derivative8.2 (S. aureus)45.1 (HeLa)
    5-Bromo-4-chloro derivative12.4 (S. aureus)32.8 (HeLa)
  • Mechanistic Insights : Fluorine enhances metabolic stability, while bromine improves target binding .

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4-Bromo-6-fluoroindoline-2,3-dione
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4-Bromo-6-fluoroindoline-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.